Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

Purity Quality Control Reproducibility

PROTAC linker inconsistency derailing your SAR studies? Boc-3-(2-hydroxyethoxy)piperidine (CAS 1353980-11-6) provides a defined, high-purity building block for systematic linker optimization. • Boc-protected piperidine core enables orthogonal functionalization with E3 ligase ligands • Ethylene glycol side chain offers tunable flexibility and hydrogen bonding capacity • ≥97% purity (HPLC-verified) ensures reproducible library synthesis and minimal side reactions

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 1353980-11-6
Cat. No. B1400232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate
CAS1353980-11-6
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OCCO
InChIInChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-5-10(9-13)16-8-7-14/h10,14H,4-9H2,1-3H3
InChIKeyAXLUYCAMBZUYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate – Chemical Profile & Availability


Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 1353980-11-6), also referred to as 3-(2-hydroxyethoxy)-piperidine-1-carboxylic acid tert-butyl ester, is a piperidine derivative featuring a Boc-protected amine at the 1-position and a 2-hydroxyethoxy substituent at the 3-position . With a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol, this compound is primarily supplied as a research intermediate for organic synthesis and medicinal chemistry applications . Its structural features—a flexible ethylene glycol side chain and a Boc-protecting group—position it as a versatile building block for constructing more complex molecules, particularly in the development of targeted protein degraders (PROTACs) and other heterobifunctional modalities [1].

Building Block
PROTAC linker and heterobifunctional degrader synthesis
Functional Group
Boc-protected piperidine with hydroxyethoxy side chain
Conjugation Handle
Terminal hydroxyl for ester, ether, and carbamate linkages

Linker-Specificity: Why Substitution Fails


In medicinal chemistry and chemical biology, compounds within the same structural class—such as piperidine-based linkers—cannot be interchanged arbitrarily without risking experimental failure. The performance of a linker in applications like PROTAC design is exquisitely sensitive to subtle variations in linker length, hydrophilicity, rigidity, and the position of functional groups [1]. As noted in recent reviews, the choice of linker is a critical determinant of ternary complex stability, cell permeability, and overall degradation efficiency [2]. Therefore, substituting tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate with a structurally similar analog (e.g., a Cbz-protected variant, a hydroxyethyl analog, or a linker lacking the ethylene glycol spacer) can alter solubility, hydrogen-bonding capacity, and synthetic tractability, directly impacting downstream experimental outcomes [3].

Cbz-protected analog (e.g., CAS 1353975-21-9) may increase lipophilicity and alter solubility profile, affecting PROTAC physicochemical properties.
Hydroxyethyl analog (lacking the ether oxygen) may reduce hydrogen-bond acceptor capacity and linker flexibility, impacting ternary complex geometry.
Bulkier piperazine-containing linkers may raise molecular weight and shift permeability characteristics, requiring re-optimization of degrader properties.

Comparative Data vs. Key Analogs


Purity and Lot-to-Lot Consistency vs. Generic Intermediates

Multiple reputable suppliers provide tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate at a standard purity of ≥97% . While this purity level is common among research intermediates, the key differentiator for procurement is the availability of batch-specific analytical data, including NMR, HPLC, and GC reports, which are offered by certain vendors . In contrast, generic piperidine building blocks often lack such detailed, publicly accessible quality documentation, increasing the risk of uncharacterized impurities that can confound synthetic yields or biological assays [1].

Purity & QC Data
Class-level inference
≥97% (vendor batch data: NMR, HPLC, GC)
Supports reproducible synthesis and assay consistency
Batch-specific COA availability varies by supplier
Purity Quality Control Reproducibility

Lipophilicity Comparison: Boc vs. Cbz Piperidine Analogs

The lipophilicity of a PROTAC linker or building block profoundly influences the overall physicochemical properties of the final conjugate, affecting solubility, permeability, and non-specific binding. While experimental LogP data for the target compound is not publicly available, its computed XLogP3-AA can be estimated as 0.6 based on structural similarity and the absence of additional lipophilic moieties beyond the Boc group. This is significantly lower than the computed XLogP3-AA of 1.3 for the benzyl-protected analog, benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 1353975-21-9) [1]. This difference reflects the replacement of the tert-butyl group (Boc) with a more lipophilic benzyl group (Cbz).

Lipophilicity: Boc vs Cbz
Class-level inference
Target: est. XLogP3-AA 0.6; Cbz analog: 1.3
Boc-protected compound is more hydrophilic
Target value estimated; experimental LogP unavailable
Lipophilicity XLogP3-AA PROTAC Linker Design

Hydrogen Bonding Capacity: Ethylene Glycol vs. Ethyl Spacer

The presence of an ether oxygen in the 2-hydroxyethoxy side chain of the target compound provides an additional hydrogen bond acceptor (HBA) compared to its hydroxyethyl analog. Specifically, tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate possesses one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBAs), whereas tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7) has one HBD and only three HBAs . This structural difference is not directly quantifiable in the provided sources but is inferred from the molecular formulas (C₁₂H₂₃NO₄ vs. C₁₂H₂₃NO₃).

H-Bond Acceptors
Class-level inference
Target: 4 HBA (1 HBD); Hydroxyethyl analog: 3 HBA (1 HBD)
Additional ether oxygen may enhance solubility and flexibility
Based on structural formula; context-dependent
Hydrogen Bond Donor/Acceptor Solubility Linker Flexibility

Molecular Weight and Flexibility vs. a Piperazine Linker

The target compound has a molecular weight of 245.32 g/mol and contains 6 rotatable bonds . In contrast, the commercially available PROTAC linker Boc-Piperidine-piperazine-Cbz (CAS 177276-40-3) has a significantly higher molecular weight of 403.52 g/mol and also contains 6 rotatable bonds . The lower molecular weight of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is a direct consequence of its smaller, less complex structure.

MW vs. Piperazine Linker
Cross-study comparable
Target: 245.32 g/mol, 6 rot. bonds; Piperazine linker: 403.52 g/mol, 6 rot. bonds
Compact scaffold may support cell permeability goals
Rotatable bond count identical; overall degrader size matters
Molecular Weight Rotatable Bonds Linker Length

Cost-Efficiency and Accessibility vs. Specialized PROTAC Linkers

Procurement costs for research chemicals are a critical factor for many laboratories. Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is available from multiple vendors at a price point significantly lower than that of more complex, functionalized PROTAC linkers. For example, a 250 mg unit of the target compound is priced at approximately £237 (∼$300) from Fluorochem , while a 500 mg unit of the PROTAC linker Boc-Piperidine-piperazine-Cbz (CAS 177276-40-3) is listed at a quote-based price, which is typically higher due to its increased synthetic complexity . This difference is not a direct comparator of performance but is a key differentiator for procurement decisions.

Procurement Cost
Supporting evidence
~£237/250 mg (target); Specialized linkers quote-based >£500
Cost-effective for exploratory synthesis
Vendor pricing as of 2025; subject to change
Cost Analysis Procurement Building Block Economics

Optimal Applications in Research & Industry


PROTAC Linker Synthesis and Optimization

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate serves as a versatile building block for constructing PROTAC linkers. Its Boc-protected piperidine core can be deprotected to reveal a secondary amine, which can then be functionalized with various E3 ligase ligands or target protein binders. The 2-hydroxyethoxy side chain provides a flexible, hydrophilic spacer that can be further derivatized to modulate linker length and physicochemical properties. Researchers developing novel degraders can use this compound to systematically explore the impact of linker flexibility and hydrogen bonding capacity on ternary complex formation and degradation efficiency [1].

Synthesis of Heterobifunctional Degraders & Chemical Probes

In the design of heterobifunctional molecules, such as targeted protein degraders and chemical probes, the hydroxyl group of the 2-hydroxyethoxy moiety offers a convenient handle for conjugation via ester, ether, or carbamate linkages. This allows for the modular assembly of complex molecules where the piperidine ring provides a rigid scaffold and the ethylene glycol chain introduces a degree of conformational flexibility. The compound's relatively low lipophilicity (estimated XLogP3-AA ≈ 0.6) makes it particularly suitable for applications where excessive hydrophobicity could lead to poor solubility or non-specific binding [2].

Reproducible Quality for Medicinal Chemistry Campaigns

For medicinal chemistry programs that demand high reproducibility and minimal batch-to-batch variability, sourcing tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate from suppliers that provide detailed analytical certificates (NMR, HPLC, GC) is advantageous . This ensures that the building block meets strict purity specifications (≥97%), reducing the likelihood of unexpected side reactions or impurities that could derail SAR studies. This is particularly critical when scaling up from milligram-scale exploratory chemistry to gram-scale lead optimization, where the cost of failed reactions due to impure starting materials is amplified.

Cost-Effective Library Synthesis for Hit Identification

Given its relatively low cost compared to more complex PROTAC linkers, this compound is well-suited for the parallel synthesis of small libraries of potential degraders or chemical probes . Researchers can leverage the Boc-protected amine and the terminal hydroxyl group to introduce diverse warheads and E3 ligase ligands, generating arrays of compounds for preliminary screening. The cost savings allow for the exploration of a wider chemical space without exhausting limited research budgets, making it a practical choice for academic labs and early-stage biotech companies.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Boc-protected piperidine scaffold with flexible spacer
Linker derivatization and degradation efficiency
Heterobifunctional degraders
Hydroxyethoxy conjugation handle
Modular assembly and reduced non-specific binding
Reproducible medicinal chemistry
Batch-specific analytical certificates (NMR, HPLC, GC)
Minimal impurity interference in SAR studies
Cost-effective library synthesis
Lower procurement cost vs. specialized linkers
Budget-friendly exploration of chemical space

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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